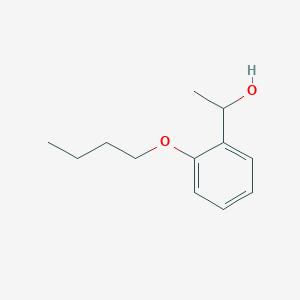

1-(2-Butoxyphenyl)ethanol

Description

2-(3,5-Dimethylphenyl)propan-2-amine (CAS 77083-30-8 as its hydrochloride salt) is a secondary amine featuring a propane-2-amine backbone substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₇N (free base) or C₁₁H₁₈ClN (hydrochloride salt), with a molecular weight of 199.72 g/mol for the salt form . The compound exhibits basicity typical of amines, and its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structural characterization via ¹H/¹³C NMR, IR, and HRMS confirms its identity .

Propriétés

IUPAC Name |

1-(2-butoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVQHRQJFJTAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butoxyacetophenone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Butoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-butoxybenzaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 2-butoxyphenylethane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

Substitution: Hydrochloric acid or sulfuric acid as catalysts in the presence of nucleophiles.

Major Products:

Oxidation: 2-Butoxybenzaldehyde.

Reduction: 2-Butoxyphenylethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(2-butoxyphenyl)ethanol serves as a valuable building block for synthesizing complex organic molecules. Its chiral nature allows for asymmetric synthesis, making it essential in the development of pharmaceuticals and other fine chemicals.

| Application | Details |

|---|---|

| Asymmetric Synthesis | Utilized in creating chiral compounds with specific biological activity. |

| Building Block | Acts as a precursor in the synthesis of various organic compounds. |

Biology

Research has highlighted the biological activities associated with this compound, particularly its potential therapeutic effects. Studies have suggested that this compound may exhibit:

- Antioxidant Activity : Protecting cells from oxidative stress.

- Anti-inflammatory Properties : Modulating inflammatory responses through interactions with cytokines.

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study: Neuroprotective Effects

A significant study investigated the neuroprotective effects of this compound on microglial cells treated with lipopolysaccharide (LPS). The results indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines and inhibited microglial activation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Medicine

The compound is also being explored for its medicinal properties:

- Therapeutic Potential : Investigated as a candidate for developing new drugs targeting various diseases.

- Intermediate in Drug Synthesis : Used in synthesizing active pharmaceutical ingredients (APIs).

| Medical Application | Details |

|---|---|

| Drug Development | Potential candidate for novel therapeutics |

| API Synthesis | Acts as an intermediate in pharmaceutical manufacturing |

Mécanisme D'action

The mechanism of action of 1-(2-Butoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxy and phenyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)

- Substituents : Chlorine atoms at the 3,5-positions (electron-withdrawing groups).

- Impact: Basicity: Reduced compared to dimethylphenyl due to Cl's electron-withdrawing nature. Lipophilicity: Higher logP than dimethyl analog (Cl has higher molar refractivity than CH₃). Applications: Potential use in agrochemicals or as a ligand in organometallic catalysis .

N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine

- Substituents : Methoxy groups (electron-donating) on two phenyl rings.

- Impact :

Steric and Structural Modifications

N-((3,5-Dimethylphenyl)(phenyl)methyl)propan-2-amine

- Structure : Additional phenyl group attached via a methyl bridge.

- Impact :

N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine

- Substituents : Diethyl groups (bulkier than dimethyl) and a naphthyl group.

- Synthesis: 68% yield via TiCl₄-mediated reductive amination over 48 hours .

Complex Derivatives and Pharmacological Potential

N-[2-(3,5-Dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine hydrochloride

Comparative Data Table

Activité Biologique

1-(2-Butoxyphenyl)ethanol, a secondary alcohol with the chemical formula C₉H₁₂O₂, is gaining attention in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a butoxy group attached to a phenyl ring, contributing to its unique chemical properties. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, enhancing its solubility in biological systems.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

- Cell Signaling Modulation : It may influence signaling pathways involved in inflammation and apoptosis, although specific pathways require further elucidation .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and preserved mitochondrial function. This suggests its potential utility in conditions such as Alzheimer's disease.

Data Table

The following table summarizes the biological activities and effects observed for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.